![molecular formula C20H22BrCl2N3 B15073594 (2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DG-172 dihydrochloride is a novel compound known for its selective antagonistic properties towards peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). It has an inhibitory concentration (IC50) of 27 nM, making it a potent inverse agonist . This compound is primarily used in scientific research to study the functions and therapeutic potential of PPARβ/δ.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DG-172 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving bromination and nitrile formation.
Functional Group Introduction:
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Industrial Production Methods
Industrial production of DG-172 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial purification methods such as large-scale chromatography and crystallization are employed.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product
化学反应分析
Types of Reactions
DG-172 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of DG-172 dihydrochloride with modified functional groups, which are used for further research and development .
科学研究应用
DG-172 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the binding and activity of PPARβ/δ.
Biology: Investigates the role of PPARβ/δ in cellular processes such as differentiation and proliferation.
Medicine: Explores the therapeutic potential of PPARβ/δ antagonists in treating diseases like cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARβ/δ .
作用机制
DG-172 dihydrochloride exerts its effects by selectively inhibiting the activity of PPARβ/δ. It enhances the recruitment of transcriptional corepressors and down-regulates the transcription of PPARβ/δ target genes such as angiopoietin-like 4 (ANGPTL4). This inhibition leads to altered cellular processes, including reduced cancer cell invasion and modified differentiation of bone marrow cells .
相似化合物的比较
Similar Compounds
GW501516: Another PPARβ/δ agonist with different binding properties.
GSK0660: A selective PPARβ/δ antagonist with a different chemical structure.
T0070907: A PPARγ antagonist with some overlapping effects on PPARβ/δ
Uniqueness
DG-172 dihydrochloride is unique due to its high selectivity and potency as a PPARβ/δ antagonist. Its ability to inhibit specific target genes and pathways makes it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C20H22BrCl2N3 |
|---|---|
分子量 |
455.2 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H |
InChI 键 |
SABUORLIDVBCPI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
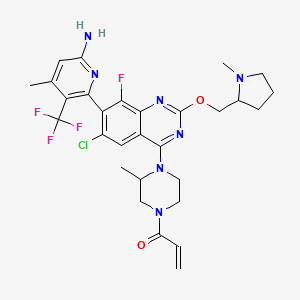
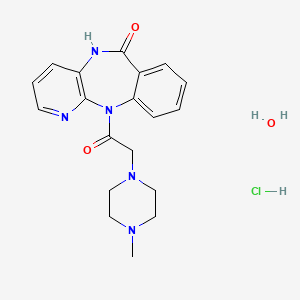
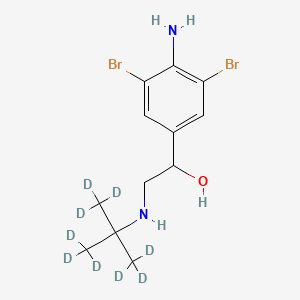
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
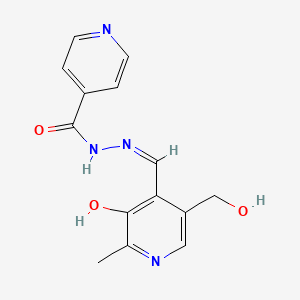

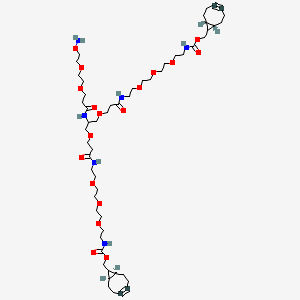
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
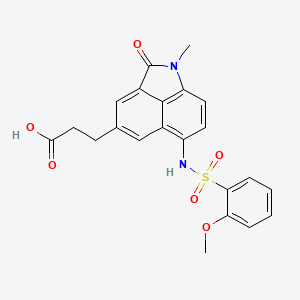
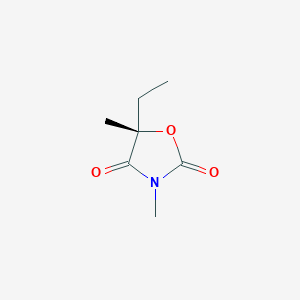
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
